3-Methoxy-5-(4-methylphenyl)pyridine
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Overview
Description
3-Methoxy-5-(4-methylphenyl)pyridine: is an organic compound with the molecular formula C13H13NO It is a substituted pyridine derivative, characterized by a methoxy group at the 3-position and a 4-methylphenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(4-methylphenyl)pyridine typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the pyridine ring and the 4-methylphenyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methoxy-5-(4-methylphenyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(4-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
3-Methoxypyridine: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less active in certain applications.
5-(4-Methylphenyl)pyridine: Lacks the methoxy group, which can affect its reactivity and binding properties.
Uniqueness: 3-Methoxy-5-(4-methylphenyl)pyridine’s combination of a methoxy group and a 4-methylphenyl group provides a unique balance of hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-methoxy-5-(4-methylphenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-3-5-11(6-4-10)12-7-13(15-2)9-14-8-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEXIBWPAVUELY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742954 |
Source
|
Record name | 3-Methoxy-5-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-04-5 |
Source
|
Record name | Pyridine, 3-methoxy-5-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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